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Compound of Interest

Compound Name: 1-Fluoro-2-isopropoxybenzene

Cat. No.: B1342064 Get Quote

1-Fluoro-2-isopropoxybenzene is a fluorinated aromatic ether that serves as a valuable

building block in modern organic synthesis. Its structure is of particular interest to medicinal

chemists and materials scientists. The strategic placement of a fluorine atom ortho to an

isopropoxy group on a benzene ring provides a unique combination of steric and electronic

properties. The fluorine atom can significantly modulate a molecule's lipophilicity, metabolic

stability, and binding affinity to biological targets, making it a desirable feature in drug design.[1]

[2][3] The isopropoxy group, a bulky yet flexible ether, influences solubility and conformational

preferences. This guide provides a comprehensive overview of the core chemical properties,

synthesis, reactivity, and safe handling of this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational

to its successful application in research. 1-Fluoro-2-isopropoxybenzene is registered under

CAS Number 1160293-58-2.[4][5][6]

Table 1: Core Chemical Identifiers and Properties
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Property Value Source(s)

CAS Number 1160293-58-2 [4][5][6]

Molecular Formula C₉H₁₁FO [4][6]

Molecular Weight 154.18 g/mol [4][6]

IUPAC Name 1-Fluoro-2-isopropoxybenzene [4]

Synonyms 2-Fluoroisopropoxybenzene [4]

LogP 2.613 [4]

PSA (Polar Surface Area) 9.23 Å² [4]

graph "chemical_structure" {

layout="neato";

node [shape=plaintext];

edge [color="#202124"];

// Benzene Ring Nodes

C1 [pos="0,1.5!", label="C"];

C2 [pos="-1.3,0.75!", label="C"];

C3 [pos="-1.3,-0.75!", label="C"];

C4 [pos="0,-1.5!", label="C"];

C5 [pos="1.3,-0.75!", label="C"];

C6 [pos="1.3,0.75!", label="C"];

// Substituent Nodes

O [pos="2.4,1.3!", label="O"];

CH [pos="3.5,2.0!", label="CH"];

CH3_1 [pos="3.2,3.2!", label="CH₃"];

CH3_2 [pos="4.8,1.8!", label="CH₃"];

F [pos="-2.4,1.3!", label="F"];
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// Double bonds in the ring

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

// Single bonds in the ring

C2 -- C3;

C4 -- C5;

C6 -- C1;

// Substituent bonds

C6 -- O;

C2 -- F;

O -- CH;

CH -- CH3_1;

CH -- CH3_2;

}

Caption: Chemical structure of 1-Fluoro-2-isopropoxybenzene.

Synthesis Protocol: The Williamson Ether Synthesis
The most direct and widely employed method for preparing 1-Fluoro-2-isopropoxybenzene is

the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol

followed by nucleophilic attack on an alkyl halide.[7][8] In this specific case, 2-fluorophenol is

treated with a base to form the corresponding phenoxide, which then displaces a halide from

an isopropyl electrophile.

Underlying Mechanism
The synthesis proceeds in two key steps:
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Deprotonation: 2-Fluorophenol is a weak acid. A moderately strong base, such as sodium

hydroxide or potassium carbonate, is sufficient to deprotonate the hydroxyl group, forming

the 2-fluorophenoxide anion. This step is crucial as it generates a potent nucleophile.[8][9]

Nucleophilic Attack (Sₙ2): The resulting phenoxide ion attacks the isopropyl halide (e.g., 2-

bromopropane or 2-iodopropane).[4] The reaction proceeds via an Sₙ2 pathway, where the

oxygen atom attacks the electrophilic carbon bearing the halogen, displacing the halide in a

single, concerted step.[7] The use of a polar aprotic solvent like DMF or acetonitrile promotes

this reaction type.

2-Fluorophenol +
2-Iodopropane +

Base (e.g., K₂CO₃)

Reaction Mixture
Heat (e.g., 60-80°C)

 Add

Polar Aprotic Solvent
(e.g., DMF)

 Dissolve

Aqueous Workup
(Quench, Separate Layers)

 Cool & Transfer Column Chromatography
(Silica Gel)

 Extract & Dry 1-Fluoro-2-isopropoxybenzene
(Final Product)

 Isolate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Fluoro-2-isopropoxybenzene.

Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on

laboratory conditions and scale.

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen

or Argon), add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

Solvation: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the

reagents, creating a stirrable slurry.

Addition of Electrophile: While stirring, add 2-iodopropane (1.2 eq) to the mixture dropwise at

room temperature.
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Reaction: Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.

Workup: Cool the mixture to room temperature and pour it into cold water. Transfer the

aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl

acetate.

Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to

remove any unreacted phenol), water, and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

eluting with a hexane/ethyl acetate gradient to yield the pure 1-fluoro-2-
isopropoxybenzene.

Spectroscopic Validation
Confirming the identity and purity of the synthesized product is a critical, self-validating step.

The structure of 1-fluoro-2-isopropoxybenzene can be unequivocally confirmed using a

combination of spectroscopic techniques.[10][11][12]

Table 2: Expected Spectroscopic Data
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Technique Feature Expected Observation

¹H NMR Aromatic Protons
4H, complex multiplet pattern

in the ~6.8-7.2 ppm range.

Isopropoxy CH
1H, septet, ~4.5 ppm, coupled

to the six methyl protons.

Isopropoxy CH₃

6H, doublet, ~1.3 ppm,

coupled to the single methine

proton.

¹³C NMR Aromatic C-F
1C, large doublet due to ¹JCF

coupling, ~150-155 ppm.

Aromatic C-O
1C, doublet due to ²JCF

coupling, ~145-150 ppm.

Other Aromatic C

4C, signals in the ~115-125

ppm range, showing C-F

coupling.

Isopropoxy CH 1C, ~70-75 ppm.

Isopropoxy CH₃ 2C (equivalent), ~22 ppm.

IR C-O-C Stretch
Strong, sharp absorption

around 1250-1200 cm⁻¹.

C-F Stretch
Strong absorption around

1250-1100 cm⁻¹.

sp² C-H Stretch
Absorptions just above 3000

cm⁻¹.

sp³ C-H Stretch
Absorptions just below 3000

cm⁻¹.

Mass Spec (EI) Molecular Ion (M⁺) Peak at m/z = 154.

Fragmentation

Loss of a propyl group (M-43)

at m/z = 111 is a likely major

fragment.
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Reactivity and Applications in Drug Discovery
The utility of 1-fluoro-2-isopropoxybenzene stems from the predictable reactivity of its

functional groups, making it a valuable precursor for more complex molecules.

Reactivity Profile
Nucleophilic Aromatic Substitution (SₙAr): While the isopropoxy group is an activating group,

the fluorine atom itself can act as a leaving group in SₙAr reactions, especially if a strong

electron-withdrawing group is present at the para position.[13][14][15] The high

electronegativity of fluorine polarizes the C-F bond, making the carbon susceptible to

nucleophilic attack, which is often the rate-determining step.[13][15]

Electrophilic Aromatic Substitution (EAS): Both the fluoro and isopropoxy groups are ortho-,

para-directing activators. The isopropoxy group is a stronger activator than fluorine.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is

expected to occur predominantly at the C4 (para to the isopropoxy group) and C6 (ortho to

the isopropoxy group) positions. Steric hindrance from the bulky isopropoxy group may favor

substitution at the C4 position.

Directed Ortho-Metalation (DoM): The ether oxygen can potentially direct lithiation to the

adjacent C3 position, providing a pathway to introduce a variety of electrophiles at that site.

Role in Drug Development
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance

the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, particularly

by cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve

a compound's ability to cross biological membranes, including the blood-brain barrier.[2][3]

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic

interactions with protein targets, potentially increasing binding affinity and potency.
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1-Fluoro-2-isopropoxybenzene serves as a scaffold to introduce this fluorinated motif into

larger, more complex molecules being developed as potential therapeutics in areas such as

oncology, neuroscience, and infectious diseases.[1][3]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-fluoro-2-isopropoxybenzene is not widely

available, safe handling procedures can be inferred from data on structurally related

compounds like fluorinated aryl ethers and nitrobenzenes.[17][18][19][20][21]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area,

preferably within a chemical fume hood.[17][20]

Handling: Avoid contact with skin and eyes.[17] Avoid inhalation of vapors or mists.[22] Keep

away from strong oxidizing agents, strong acids, and strong bases.[21]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][22]

First Aid Measures:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[19]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[19]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the product to enter drains.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. pharmacyjournal.org [pharmacyjournal.org]

2. researchgate.net [researchgate.net]

3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

4. Page loading... [wap.guidechem.com]

5. manchesterorganics.com [manchesterorganics.com]

6. 1-Fluoro-2-isopropoxybenzene | 1160293-58-2 [chemicalbook.com]

7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.youtube.com/watch?v=0hY-uT_eW_s
https://www.jscimedcentral.com/MedicalChemistry/medicalchemistry-2-1015.pdf
https://www.sls.ie/en/1-fluoro-3-isopropoxybenzene/p/901221-1g_sigma-aldrich
https://www.youtube.com/watch?v=Nff_2g31I2U
https://www.youtube.com/watch?v=4_8vIvUckms
https://www.youtube.com/watch?v=cr-yQyS-vKg
https://pubchem.ncbi.nlm.nih.gov/compound/6432396
https://www.benchchem.com/product/b1342064?utm_src=pdf-custom-synthesis
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.researchgate.net/publication/278689316_Tactical_Applications_of_Fluorine_in_Drug_Design_and_Development
https://www.jscimedcentral.com/jounal-article-info/Annals-of-Medicinal-Chemistry-and-Research/Biological-Potential-of-FluoroBenzene-Analogs-296
https://wap.guidechem.com/dictionary/en/1160293-58-2.html
https://www.manchesterorganics.com/K55946
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72651823.htm
https://en.chem-station.com/reactions-2/2014/04/williamson-ether-synthesis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. youtube.com [youtube.com]

9. youtube.com [youtube.com]

10. m.youtube.com [m.youtube.com]

11. m.youtube.com [m.youtube.com]

12. m.youtube.com [m.youtube.com]

13. masterorganicchemistry.com [masterorganicchemistry.com]

14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

15. m.youtube.com [m.youtube.com]

16. benchchem.com [benchchem.com]

17. augustana.net [augustana.net]

18. sigmaaldrich.com [sigmaaldrich.com]

19. fishersci.com [fishersci.com]

20. fishersci.com [fishersci.com]

21. fishersci.com [fishersci.com]

22. combi-blocks.com [combi-blocks.com]

To cite this document: BenchChem. [Introduction: Strategic Value in Synthesis]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342064#1-fluoro-
2-isopropoxybenzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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